molecular formula C15H18N2O2 B3864415 N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

Cat. No.: B3864415
M. Wt: 258.32 g/mol
InChI Key: ZWMUJMHETYFBDE-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE is a complex organic compound characterized by the presence of a benzodioxole ring and a pyrrole ring

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17-8-2-3-13(17)10-16-7-6-12-4-5-14-15(9-12)19-11-18-14/h2-5,8-9,16H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMUJMHETYFBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1,3-benzodioxole with an appropriate ethyl halide, followed by the introduction of the pyrrole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, strong bases, aprotic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The pyrrole moiety may also play a role in binding to specific proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-METHYLAMINE: Lacks the pyrrole ring, resulting in different chemical properties and biological activities.

    N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1H-PYRROL-2-YL)METHYL]AMINE: Similar structure but without the methyl group on the pyrrole ring, leading to variations in reactivity and function.

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE is unique due to the presence of both the benzodioxole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.